molecular formula C10H13BrN2O B3132168 4-((6-Bromopyridin-2-yl)methyl)morpholine CAS No. 364794-59-2

4-((6-Bromopyridin-2-yl)methyl)morpholine

Cat. No. B3132168
CAS RN: 364794-59-2
M. Wt: 257.13 g/mol
InChI Key: IYLFMVWZQBQAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((6-Bromopyridin-2-yl)methyl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O . It has a molecular weight of 257.13 g/mol .


Synthesis Analysis

The synthesis of morpholines, including “4-((6-Bromopyridin-2-yl)methyl)morpholine”, often involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized using this method .


Molecular Structure Analysis

The molecular structure of “4-((6-Bromopyridin-2-yl)methyl)morpholine” consists of a morpholine ring attached to a bromopyridinyl group . The exact structure can be represented by the InChI code: 1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2 .

Scientific Research Applications

Chemical Synthesis

“4-((6-Bromopyridin-2-yl)methyl)morpholine” is a chemical compound with the molecular formula C10H13BrN2O . It is used in various chemical synthesis processes due to its unique structure and properties .

Proteomics Research

This compound is used in proteomics research, a branch of molecular biology that studies proteins and their functions . Proteomics is crucial for understanding cellular processes, disease mechanisms, and drug development.

Building Block for Ligands

It has been used as a building block for Tris [(pyridyl)methyl]amine ligands . Ligands are ions or molecules that bind to a central atom to form a coordination complex. They are essential in the field of inorganic chemistry.

Luminescent Chemodosimeters

There is a study that used a similar compound for the development of luminescent chemodosimeters . These are tools used for the detection and measurement of specific chemical species in a sample. It’s possible that “4-((6-Bromopyridin-2-yl)methyl)morpholine” could have similar applications.

properties

IUPAC Name

4-[(6-bromopyridin-2-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLFMVWZQBQAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner similar to that described in Example 18, Step C, using 6-bromo-pyridine-2-carbaldehyde (0.415 g, 2.23 mmol) and morpholine (0.195 g, 2.23 mmol). The crude product was purified (SiO2: 0-3% 2 M NH3 in MeOH/DCM) to give the title compound (0.352 g, 61%).
Quantity
0.415 g
Type
reactant
Reaction Step One
Quantity
0.195 g
Type
reactant
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

Reductive Amination Method A: A solution of 6-bromopyridine-2-carbaldehyde (3 g, 16.13 mmol) and morpholine (1.41 mL, 16.13 mmol) in 1,2-dichloroethane (22 mL) under argon was charged with sodium triacetoxyborohydride (4.79 g, 22.58 mmol) and allowed to stir for 14 hours. The reaction mixture was then diluted with ethyl acetate (100 mL), saturated aqueous sodium bicarbonate (60 mL), and saturated aqueous sodium carbonate (90 mL). The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate (2×50 mL) and brine (2×50 mL), dried over sodium sulfate, filtered, and concentrated. The resulting material was purified by silica gel chromatography (30-100% ethyl acetate/hexanes) to afford the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

NaBH(OAc)3 (68.5 g, 0.323 mol) was added to a solution of 6-bromopicolinaldehyde 62 (40 g, 0.22 mol) and morpholine 63 (20.9 g, 0.24 mol) in 1,2-dichloroethane (500 mL). The mixture was stirred at room temperature for 16 h. Saturated NaHCO3 (500 mL) was added and the mixture was extracted with EtOAc, washed with brine, dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with petroleum ether:ethyl acetate (10:1) to give 64 (38 g, 68% yield).
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-((6-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-((6-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-((6-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-((6-Bromopyridin-2-yl)methyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-((6-Bromopyridin-2-yl)methyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.